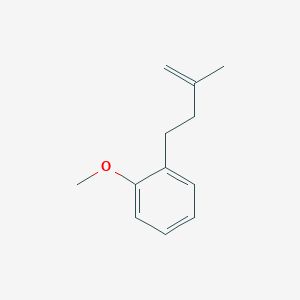

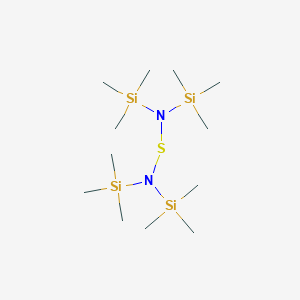

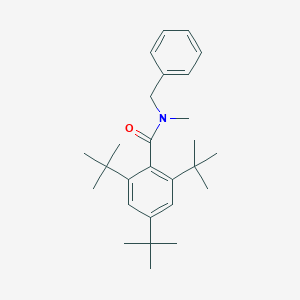

![molecular formula C9H6S2 B099370 4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene CAS No. 17965-49-0](/img/structure/B99370.png)

4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(D)-PPA 1 (Trifluoracetaat-Salz) ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Die Trifluoracetaat-Salzform verbessert ihre Stabilität und Löslichkeit, was sie zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (D)-PPA 1 (Trifluoracetaat-Salz) beinhaltet typischerweise die Reaktion von (D)-PPA 1 mit Trifluoressigsäure. Der Prozess kann unter kontrollierten Bedingungen durchgeführt werden, um die Bildung des Trifluoracetaat-Salzes sicherzustellen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Methanol oder Ethanol durchgeführt, und das Produkt wird durch Kristallisation oder andere Trennverfahren gereinigt .

Industrielle Produktionsmethoden

Im industriellen Maßstab beinhaltet die Produktion von (D)-PPA 1 (Trifluoracetaat-Salz) ähnliche Synthesewege, jedoch mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

(D)-PPA 1 (Trifluoracetaat-Salz) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Trifluoracetaatgruppe kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Die Reaktionen mit (D)-PPA 1 (Trifluoracetaat-Salz) erfordern typischerweise spezifische Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, die Reduktion zu Alkoholen und Substitutionsreaktionen können zu verschiedenen substituierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

(D)-PPA 1 (Trifluoracetaat-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird in biochemischen Assays und als Sonde zur Untersuchung von Enzymmmechanismen eingesetzt.

Medizin: Forschungen zu seinen potenziellen therapeutischen Anwendungen umfassen seine Verwendung als Arzneistoffvorläufer oder in Arzneistoffabgabesystemen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (D)-PPA 1 (trifluoroacetate salt) typically involves the reaction of (D)-PPA 1 with trifluoroacetic acid. The process can be carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

On an industrial scale, the production of (D)-PPA 1 (trifluoroacetate salt) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(D)-PPA 1 (trifluoroacetate salt) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions involving (D)-PPA 1 (trifluoroacetate salt) typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(D)-PPA 1 (trifluoroacetate salt) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Research into its potential therapeutic applications includes its use as a drug precursor or in drug delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

Der Wirkungsmechanismus von (D)-PPA 1 (Trifluoracetaat-Salz) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluoracetaatgruppe kann die Fähigkeit der Verbindung erhöhen, Zellmembranen zu durchdringen, so dass sie intrazelluläre Zielstrukturen erreichen kann. Die Verbindung kann durch Hemmung oder Aktivierung von Enzymen, Bindung an Rezeptoren oder Modulation von Signalwegen wirken .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trifluoressigsäure: Eine starke Säure, die in ähnlichen Anwendungen verwendet wird, aber andere Eigenschaften aufweist.

Ethyltrifluoracetaat: Wird als Zwischenprodukt in der organischen Synthese mit unterschiedlicher Reaktivität verwendet.

Natriumtrifluoracetaat: Eine Salzform mit unterschiedlichen Löslichkeits- und Stabilitätseigenschaften

Einzigartigkeit

(D)-PPA 1 (Trifluoracetaat-Salz) zeichnet sich durch seine spezifische Kombination aus Stabilität, Löslichkeit und Reaktivität aus. Seine einzigartigen Eigenschaften machen es für eine breite Palette von Anwendungen geeignet, von der Forschung bis zur industriellen Produktion .

Eigenschaften

CAS-Nummer |

17965-49-0 |

|---|---|

Molekularformel |

C9H6S2 |

Molekulargewicht |

178.3 g/mol |

IUPAC-Name |

4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |

InChI |

InChI=1S/C9H6S2/c1-2-11-9-3-6-4-10-5-8(6)7(1)9/h1-2,4-5H,3H2 |

InChI-Schlüssel |

ZQNRJJVLSYXFJG-UHFFFAOYSA-N |

SMILES |

C1C2=CSC=C2C3=C1SC=C3 |

Kanonische SMILES |

C1C2=CSC=C2C3=C1SC=C3 |

Synonyme |

7H-Cyclopenta[1,2-b:3,4-c']dithiophene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

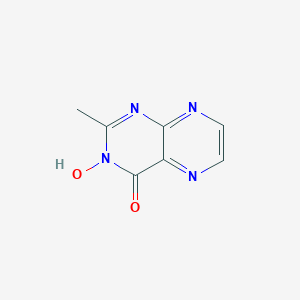

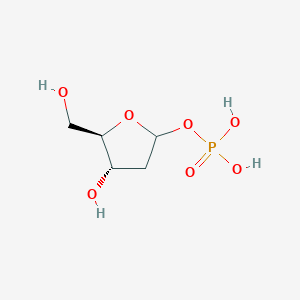

![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)